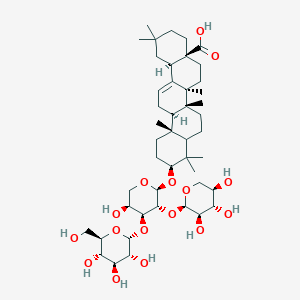
Araloside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Araloside D is a chemical compound that belongs to the class of cardiac glycosides. It is extracted from Aralia elata, a plant commonly found in East Asia. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Araloside D has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. This compound has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for heart failure.
Wirkmechanismus
Araloside D exerts its effects by inhibiting the activity of the sodium-potassium ATPase pump. This leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have a protective effect on the heart, reducing the risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Araloside D has several advantages for lab experiments. It is readily available and can be synthesized from the leaves of Aralia elata. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Araloside D. One potential direction is the development of this compound as a therapeutic agent for heart failure. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations for lab experiments, its availability and well-understood mechanism of action make it a promising compound for future scientific research.
Synthesemethoden
Araloside D can be synthesized from the leaves of Aralia elata. The leaves are first extracted with ethanol, and the extract is then purified using various chromatography techniques. The purified extract is then treated with hydrochloric acid to obtain this compound in its pure form.
Eigenschaften
CAS-Nummer |
135560-19-9 |
|---|---|
Molekularformel |
C46H74O16 |
Molekulargewicht |
883.1 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1 |
InChI-Schlüssel |
QISCHUABGXFSHX-VBYDFQJFSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Synonyme |
araloside D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)




![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)


